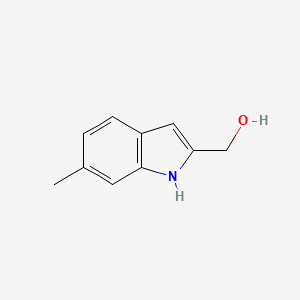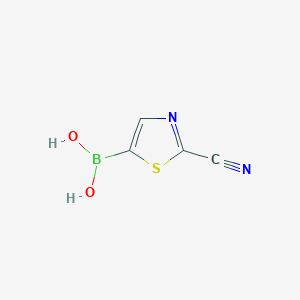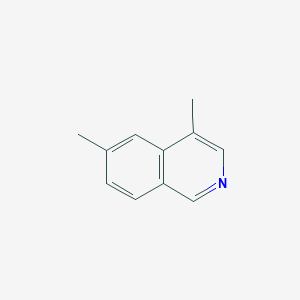
5-Ethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in many natural alkaloids. This compound, specifically, has an ethyl group attached to the fifth position of the isoquinoline ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction typically requires acidic conditions to facilitate cyclization and formation of the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of isoquinoline derivatives, including this compound, often involves catalytic processes. For instance, palladium-catalyzed coupling reactions followed by cyclization can be employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions: 5-Ethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce dihydroisoquinolines .
科学的研究の応用
Chemistry: 5-Ethylisoquinoline is used as a building block in organic synthesis.
Biology and Medicine: Isoquinoline derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . Their ability to interact with biological targets makes them valuable in drug discovery and development.
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications .
作用機序
The mechanism of action of 5-Ethylisoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anti-cancer agents .
類似化合物との比較
Isoquinoline: The parent compound without the ethyl group.
1-Benzylisoquinoline: A derivative with a benzyl group at the first position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 5-Ethylisoquinoline is unique due to the presence of the ethyl group at the fifth position. This structural modification can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets .
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
5-ethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3 |
InChIキー |
CYQPCLYDFKPGMU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=C1C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)


![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)





![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)
